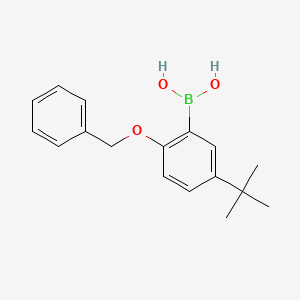

(2-(苄氧基)-5-(叔丁基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid is a chemical compound with the CAS Number: 1220625-04-6 . It has a molecular weight of 284.16 and its IUPAC name is 2-(benzyloxy)-5-tert-butylphenylboronic acid . It is a solid at room temperature .

Synthesis Analysis

Pinacol boronic esters, such as (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular formula of (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid is C17H21BO3 . The InChI code is 1S/C17H21BO3/c1-17(2,3)14-9-10-16(15(11-14)18(19)20)21-12-13-7-5-4-6-8-13/h4-11,19-20H,12H2,1-3H3 .Chemical Reactions Analysis

Boron reagents like (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid are often used in Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical and Chemical Properties Analysis

The boiling point of (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid is approximately 460.5±55.0 C at 760 mmHg . It is a solid at room temperature .科学研究应用

交叉偶联反应

一种新颖的从硼酸衍生物合成叔丁基酯的方案,包括类似于(2-(苄氧基)-5-(叔丁基)苯基)硼酸的衍生物,通过Pd催化的叔丁氧羰基化反应,显示出高达94%的显著产率。这种方法适用于广泛的底物,为有机化学中酯的合成提供了多功能途径(Li et al., 2014)。

结构表征

对硼酸衍生物的研究已扩展到复杂硼酸酯的结构表征。从氨基酸和苯基硼酸衍生的新单体硼酸酯的X射线分析揭示了对理解硼化学及其在开发新材料和分子中的应用至关重要的构型(Beltrán等,2002)。

光学调制和生物成像

苯基硼酸已被用于修改碳纳米管的光学性质,展示了它们在糖类识别和生物成像应用中的潜力。这突显了硼酸衍生物在开发用于传感和成像技术的先进材料中的作用(Mu et al., 2012)。

抗氧化和生物活性

从苯基硼酸和槲皮素衍生的新型硼酯化合物展示出显著的抗氧化、抗菌和抗癌活性。这项研究强调了硼酸衍生物在制药和化妆品行业中的治疗潜力(Temel et al., 2022)。

合成杂环取代化合物

苏齐基-宫浦偶联反应促进了杂环取代苄氧基苯甲醛的合成,展示了硼酸在构建用于药物化学应用的复杂分子中的实用性(Bölcskei等,2022)。

药物传递系统

为硼酸含药物(如硼替佐米)设计的聚合物载体展示出增强的药代动力学和靶向释放能力。这种应用表明了硼酸衍生物在改善治疗剂的传递和功效方面的潜力(Kim et al., 2020)。

安全和危害

未来方向

(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid can be used as a biological material or organic compound for life science related research . Its use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions suggests potential applications in the synthesis of complex organic molecules .

属性

IUPAC Name |

(5-tert-butyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO3/c1-17(2,3)14-9-10-16(15(11-14)18(19)20)21-12-13-7-5-4-6-8-13/h4-11,19-20H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTVCRYAQQIJBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)(C)C)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735303 |

Source

|

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220625-04-6 |

Source

|

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)

![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B578609.png)